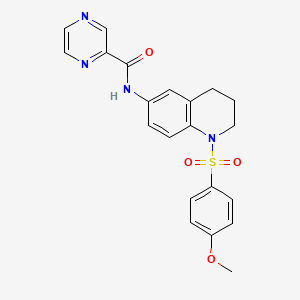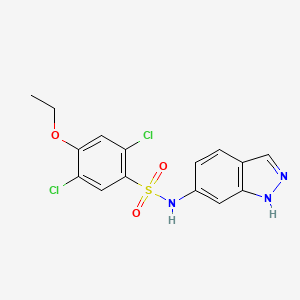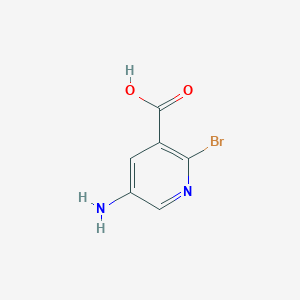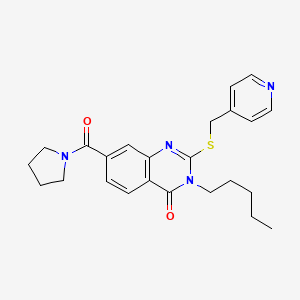![molecular formula C11H7N3O2S B2723579 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one CAS No. 1400540-04-6](/img/structure/B2723579.png)
5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
The derivative 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole was identified as an apoptosis inducer, showing activity against breast and colorectal cancer cell lines. It was found to induce cell cycle arrest followed by apoptosis, specifically targeting TIP47, a protein related to the insulin-like growth factor II receptor. This highlights the potential of derivatives of 5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one in cancer therapy (Zhang et al., 2005).
Antimicrobial Activity
Synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide, including derivatives with 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, showed good to moderate antimicrobial activity. This suggests the utility of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Optoelectronic Applications
A study on m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for organic light-emitting diodes (OLEDs) indicates that these derivatives can significantly enhance the efficiency and reduce the driving voltage of OLEDs. This demonstrates the utility of oxadiazole derivatives in electronic and photonic devices (Shih et al., 2015).
Corrosion Inhibition
Thiazole-based pyridine derivatives were studied for their corrosion inhibition performance on mild steel in acidic environments. These studies demonstrated that such compounds could effectively protect metal surfaces from corrosion, indicating their potential in industrial applications to enhance the longevity and reliability of metal components (Chaitra et al., 2016).
Nonlinear Optical Properties
Derivatives containing the this compound structure were investigated for their nonlinear optical properties. These studies reveal that such compounds exhibit significant nonlinear refractive indices and reverse saturable absorption, suggesting their applicability in optical power limiting devices for the protection against laser threats (Poornesh et al., 2010).
Wirkmechanismus
Target of action
The compound “5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one” belongs to the class of 1,2,4-oxadiazoles . 1,2,4-oxadiazoles are known to have various therapeutic focuses . They have been found in active pharmaceutical ingredients such as ataluren, azilsartan, and opicapone . These compounds are known to bind with high affinity to multiple receptors .
Mode of action
1,2,4-oxadiazoles are known to interact with their targets through various mechanisms depending on the specific compound and target .
Biochemical pathways
Without specific information on “this compound”, it’s hard to say which biochemical pathways it affects. 1,2,4-oxadiazoles have been found to affect a variety of pathways depending on their specific structure and target .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazoles can vary widely depending on their specific structure .
Result of action
1,2,4-oxadiazoles have been found to have a variety of effects, including enzyme inhibitory and antitumor activities .
Action environment
Such factors can significantly affect the action of many compounds .
Eigenschaften
IUPAC Name |
5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O2S/c15-9-2-1-7(5-12-9)11-13-10(14-16-11)8-3-4-17-6-8/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPLLCQREOLXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NC(=NO2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]-N'-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2723503.png)
![1-(7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2723505.png)



![1-(2-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]ethoxy}ethyl)pyridinium](/img/structure/B2723512.png)
![2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2723513.png)
![N-(2,4-dimethoxybenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2723514.png)

![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2723518.png)

